molecular formula C13H14N2OS B4583010 N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B4583010
M. Wt: 246.33 g/mol
InChI Key: HHHCOSJJWCSIRZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antifungal, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its combination of a thiazole ring with a phenylpropanamide moiety enhances its potential as a versatile therapeutic agent .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a phenylpropanamide moiety, which are crucial for its biological activity. The thiazole ring is known for its ability to interact with various biological targets, while the phenylpropanamide structure contributes to its stability and solubility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can influence signaling pathways, affecting cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related thiazole compounds can induce oxidative stress by increasing ROS levels in cells.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties

Studies have explored the anticancer effects of this compound, particularly its ability to inhibit the proliferation of cancer cell lines. Notably, it has shown promise against breast cancer and leukemia cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12
HL-60 (leukemia)10

Case Studies and Research Findings

  • In Vitro Studies : In a study published in Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective effect on cancerous cells .
  • Mechanistic Insights : A detailed investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for eliminating cancer cells while sparing normal cells.
  • Synergistic Effects : Combining this compound with conventional chemotherapeutic agents has shown enhanced efficacy in overcoming drug resistance in certain cancer types . This suggests potential applications in combination therapy.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-9-14-13(17-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHCOSJJWCSIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322934
Record name N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

743468-79-3
Record name N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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